Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate
Overview
Description
Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate (also known as sodium 2,5-bis(methoxycarbonyl)benzenesulfonate, or sodium bisulfite) is an organic compound that is commonly used as a reagent in organic synthesis. It is a white, water-soluble solid with a molecular weight of 242.3 g/mol. Sodium bisulfite is a versatile reagent that is used in a variety of synthetic reactions, including oxidation-reduction reactions, free radical reactions, and condensation reactions. Its applications range from the synthesis of pharmaceuticals and other organic compounds to the purification of proteins and nucleic acids.
Scientific Research Applications
1. Synthesis and Interfacial Activity of Surfactants
Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate is used in the synthesis of branched alkylbenzenesulfonate gemini surfactants. These surfactants exhibit significant interfacial activity and aggregation behavior in aqueous solutions, which are crucial in reducing interfacial tension in various industrial applications (Zhang et al., 2011).
2. Catalysis in Biphasic Methoxycarbonylation
In catalysis, sodium 2,5-bis(methoxycarbonyl)benzenesulfonate derivatives are used in the formation of palladium(II) complexes. These complexes are active catalysts in the methoxycarbonylation of 1-hexene, a process important in industrial organic synthesis (Akiri & Ojwach, 2021).
3. Development of Polymerization Catalysts
This compound is also involved in the development of polymerization catalysts. For instance, its derivatives are used in the formation of palladium-based catalysts for the homopolymerization of ethylene and copolymerization with acrylates or norbornenes (Skupov et al., 2007).
4. Synthesis of Water Soluble Polymers
It plays a role in the synthesis of water-soluble poly(p-phenylene) derivatives. These polymers are significant in applications requiring water solubility and electroluminescence, such as in advanced electronic and optical materials (Kim et al., 1998).
Safety And Hazards
While specific safety and hazard information for Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate is not provided in the search results, general safety precautions for handling chemical substances apply. These include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
properties
IUPAC Name |
sodium;2,5-bis(methoxycarbonyl)benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O7S.Na/c1-16-9(11)6-3-4-7(10(12)17-2)8(5-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQXGAPZEJVKSB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677404 | |
Record name | Sodium 2,5-bis(methoxycarbonyl)benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate | |
CAS RN |
31314-30-4 | |
Record name | Sodium 2,5-bis(methoxycarbonyl)benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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